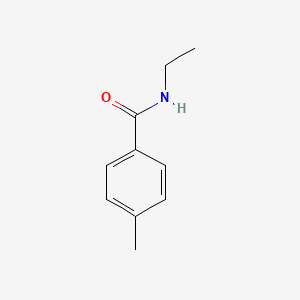

n-Ethyl-4-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPRAXXGCFGXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181314 | |

| Record name | Benzamide, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26819-08-9 | |

| Record name | Benzamide, N-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Ethyl-4-methylbenzamide

Introduction

N-ethyl-4-methylbenzamide is a substituted secondary amide belonging to the benzamide class of organic compounds. The benzamide scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active molecules and functional polymers. The specific substitution pattern of an N-ethyl group and a para-methyl group on the benzoyl core imparts distinct physicochemical properties that influence its solubility, reactivity, and interaction with biological systems.

This guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers in drug development and chemical synthesis. We will delve into its synthesis, structural characterization, and predicted properties, grounding the discussion in established chemical principles and data from analogous compounds. This document is structured not as a rigid template, but as a logical exploration of the molecule from its synthesis to its potential applications, emphasizing the causal relationships between its structure and its chemical behavior.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is uniquely defined by several identifiers. Its key physicochemical properties, largely derived from high-quality computational models due to a scarcity of published experimental data, are summarized below.[1]

Table 1: Compound Identification and Key Properties

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 26819-08-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem[1] |

| InChIKey | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Melting Point | Not experimentally reported | - |

| Boiling Point | Not experimentally reported | - |

Solubility Profile

Synthesis Methodology: Nucleophilic Acyl Substitution

The most direct and reliable method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and ethylamine. This is a classic amidation reaction widely used in organic synthesis for its efficiency and high yields.[2][3]

Rationale and Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The ethylamine acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the acyl chloride.[4] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A proton is then removed from the nitrogen atom to yield the final amide product.[2]

Crucially, this reaction generates one equivalent of hydrogen chloride (HCl). Since amines are basic, the HCl will react with an unreacted molecule of ethylamine to form ethylammonium chloride. To drive the reaction to completion, it is necessary to use either two equivalents of the amine (one as the nucleophile, one as a base to scavenge HCl) or one equivalent of the amine in the presence of an alternative, non-nucleophilic base like pyridine or triethylamine.[3] The latter approach is often preferred to conserve the primary amine.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints are included to confirm the reaction's progress and the product's identity.

Materials:

-

4-Methylbenzoyl chloride

-

Ethylamine (as a 70% solution in water or neat)

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methylbenzoyl chloride (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0°C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C over 20-30 minutes.

-

Causality: Slow, cold addition prevents side reactions and controls the exothermic nature of the reaction. Pyridine acts as the base to neutralize the HCl byproduct.[3]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 4-methylbenzoyl chloride spot indicates completion.

-

Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed.

-

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. a. Wash with 1M HCl (2 x volume of DCM). This step protonates and removes excess ethylamine and pyridine into the aqueous layer. b. Wash with saturated aqueous NaHCO₃ (1 x volume of DCM) to neutralize any remaining acid. c. Wash with brine (1 x volume of DCM) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture). The purity of the final product should be confirmed by measuring its melting point (if it's a solid) and by spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The expected spectral data are detailed below.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Table 2: Predicted Mass Spectrometry Data

| m/z | Identity | Rationale |

| 163 | [M]⁺ | Molecular ion peak corresponding to C₁₀H₁₃NO.[1] |

| 119 | [M - C₂H₄N]⁺ | Loss of the ethylamino radical, forming the stable 4-methylbenzoyl cation (p-toluoyl cation). This is often the base peak.[1] |

| 91 | [C₇H₇]⁺ | 4-methylphenyl cation (tolyl cation), resulting from the loss of CO from the m/z 119 fragment. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule. The predicted absorption bands are based on data from the closely related 4-methylbenzamide.[5]

Table 3: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2980-2850 | C-H stretch | Ethyl & Methyl (Alkyl) |

| ~1640 | C=O stretch (Amide I band) | Amide Carbonyl |

| ~1550 | N-H bend (Amide II band) | Amide |

| 1600, 1480 | C=C stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The predicted chemical shifts are based on the analysis of analogous structures, such as N-benzyl-4-methylbenzamide.[6]

Table 4: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing amide group. |

| ~7.20 | Doublet | 2H | Ar-H (ortho to -CH₃) | Shielded relative to the other aromatic protons. |

| ~6.10 | Broad Singlet | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |

| ~3.45 | Quartet | 2H | -CH₂-CH₃ | Adjacent to the methyl group (n+1=4 peaks). Deshielded by the nitrogen atom. |

| ~2.40 | Singlet | 3H | Ar-CH₃ | Protons on the aromatic methyl group. |

| ~1.25 | Triplet | 3H | -CH₂-CH₃ | Adjacent to the methylene group (n+1=3 peaks). |

Table 5: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~168 | Quaternary | C =O | Carbonyl carbon, highly deshielded. |

| ~142 | Quaternary | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~132 | Quaternary | Ar-C -C=O | Aromatic carbon attached to the amide group. |

| ~129 | Tertiary | Ar-C H (ortho to -CH₃) | Aromatic methine carbon. |

| ~127 | Tertiary | Ar-C H (ortho to C=O) | Aromatic methine carbon. |

| ~35 | Secondary | -C H₂-CH₃ | Methylene carbon, deshielded by nitrogen. |

| ~21 | Primary | Ar-C H₃ | Aromatic methyl carbon. |

| ~15 | Primary | -CH₂-C H₃ | Ethyl group's terminal methyl carbon. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its amide functionality.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and ethylamine. This reaction typically requires harsh conditions (e.g., strong acid or base and heat), reflecting the general stability of the amide bond.

-

Reduction: The amide can be reduced to the corresponding amine, N-ethyl-4-methylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The broader class of N-alkylated benzamides has shown diverse biological activities. While specific data for this compound is limited, related structures are known to act as insect repellents, and others have been investigated for antimicrobial and anticancer properties.[5] This suggests that this compound could serve as a valuable starting point or library compound for screening in drug discovery and agrochemical development programs.

Caption: Key chemical reactions of this compound.

Conclusion

This compound is a well-defined chemical entity whose properties can be reliably predicted based on its structure and established chemical principles. It is readily accessible through a robust and high-yielding synthesis protocol. Its characterization is straightforward using standard spectroscopic methods, and its predicted spectral signatures provide a clear blueprint for its identification. While its specific biological activities are not yet explored, its structural relationship to other bioactive benzamides makes it a compound of interest for further research and development in the life sciences. This guide provides the foundational chemical knowledge necessary for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117869, this compound. Retrieved from [Link].

-

Cheméo (2023). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]. (Note: Data for a related isomer).

-

Royal Society of Chemistry (2016). Supporting Information for a relevant publication. Retrieved from [Link].

-

NIST (2023). Benzamide, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link].

-

Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link].

-

NCERT (2025). Amines. In Chemistry Part II Textbook for Class XII. Retrieved from [Link].

Sources

An In-depth Technical Guide to n-Ethyl-4-methylbenzamide (CAS: 26819-08-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document serves as a comprehensive technical guide on n-Ethyl-4-methylbenzamide. It is important to note that while this compound is cataloged, detailed research specifically characterizing its biological activity and applications is limited in publicly accessible literature. Therefore, this guide synthesizes established knowledge of its chemical properties with inferred potential based on the well-documented activities of the broader N-substituted benzamide class of molecules. This approach is intended to provide researchers with a foundational understanding and to highlight potential avenues for future investigation.

Molecular Profile and Physicochemical Properties

This compound is a secondary amide derivative of benzoic acid. Its structure features a central benzamide core with an ethyl group substitution on the amide nitrogen and a methyl group at the para-position of the benzene ring.

| Property | Value | Source |

| CAS Number | 26819-08-9 | [1][2] |

| Molecular Formula | C10H13NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | [2] |

| InChIKey | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Purification

Proposed Synthesis Protocol: Acylation of Ethylamine

This two-step process involves the initial conversion of 4-methylbenzoic acid to its more reactive acid chloride, followed by reaction with ethylamine.

Step 1: Synthesis of 4-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid and an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-methylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

In a separate vessel, dissolve ethylamine in the same solvent. An excess of ethylamine (at least 2 equivalents) is recommended to react with the acid chloride and to neutralize the HCl byproduct. Alternatively, one equivalent of ethylamine can be used in the presence of a non-nucleophilic base like triethylamine.

-

Slowly add the ethylamine solution to the stirred solution of 4-methylbenzoyl chloride, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the aromatic protons.

-

Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the compound. PubChem lists GC-MS data for this compound.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H and C=C stretches.[2]

Potential Biological Activity and Applications (Inferred)

Direct biological data for this compound is scarce. However, the N-substituted benzamide scaffold is prevalent in molecules with a wide range of biological activities. This suggests that this compound could serve as a valuable starting point or intermediate for the development of novel therapeutic agents or other bioactive compounds.

-

Antitumor Potential: Many N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[2][3] The benzamide moiety can act as a zinc-binding group in the active site of these enzymes.

-

Antimicrobial and Antifungal Activity: The benzamide structure is a common feature in compounds with demonstrated antibacterial and antifungal properties.[4]

-

Insect Repellency: The structurally related compound N,N-diethyl-m-toluamide (DEET) is a widely used insect repellent. While this compound has a different substitution pattern and is a secondary amide, its structural similarity suggests that it could be investigated for similar properties.

Proposed Metabolic Pathway (Inferred)

Based on studies of structurally similar compounds like N-ethylbenzamide, a plausible metabolic pathway for this compound in mammals can be proposed.[5] The primary metabolic routes are likely to involve enzymatic hydrolysis and oxidation.

-

Oxidative Dealkylation: Cytochrome P450 enzymes could catalyze the oxidation of the ethyl group, leading to de-ethylation and the formation of 4-methylbenzamide.

-

Amide Hydrolysis: Amidase enzymes could hydrolyze the amide bond to yield 4-methylbenzoic acid and ethylamine.

-

Further Metabolism: The resulting 4-methylbenzoic acid would likely be conjugated with glycine to form 4-methylhippuric acid, which is then excreted. Ethylamine would enter the endogenous amine pool.

Proposed Metabolic Pathway Diagram

Caption: Proposed metabolic pathway for this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the SDS for similar benzamide derivatives, the following general precautions should be observed:[6][7][8]

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

-

Fire Fighting: Use extinguishing media appropriate for the surrounding fire. Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Conclusion and Future Directions

This compound (CAS: 26819-08-9) is a chemical compound with well-defined physical and chemical properties but limited documented biological activity. Based on the extensive research into the broader class of N-substituted benzamides, this molecule holds potential as a scaffold or intermediate in the discovery of new compounds with therapeutic or other useful properties. Future research should focus on the direct biological screening of this compound in assays for antitumor, antimicrobial, and insect repellent activities to validate the inferred potential discussed in this guide.

References

-

PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. Retrieved from [Link].

-

MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

SIELC Technologies. (2018, February 16). N-Ethyl-4-methylbenzenesulfonamide. [Link]

-

AOBChem USA. (n.d.). N-ethyl-N-methyl-4-nitrobenzamide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12062680, Doqmbvlsxpmujj-uhfffaoysa-. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21576142, Rqkpaubbmnabon-uhfffaoysa-. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702680, Uaxrcskaeyjtlk-uhfffaoysa-. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53257735, Gsk163929B. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347925, N-ethyl-4-nitrobenzamide. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565757, 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14746059, N-ethyl-4-hydroxybenzamide. Retrieved from [Link].

-

PubMed. (1993). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. [Link]

Sources

- 1. Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9 [chemicalbook.com]

- 2. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide | C17H19NO | CID 20588783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of n-Ethyl-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

The benzamide functional group is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its unique ability to interact with a wide array of biological targets through well-defined hydrogen bonding and hydrophobic interactions. Its derivatives form the core of numerous approved therapeutics, including antiemetics, antipsychotics, and anti-cancer agents. Understanding the precise molecular architecture of individual benzamide analogues is therefore not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth examination of a representative member of this class: This compound (CAS No: 26819-08-9) . We will dissect its molecular structure, outline a robust and field-proven synthetic protocol, and detail the spectroscopic fingerprint that serves as the gold standard for its identification and quality control. This document is designed to serve as a practical, authoritative resource for scientists engaged in the synthesis, characterization, and application of novel benzamide-based compounds.

Molecular Identity and Physicochemical Properties

This compound is a secondary amide characterized by a central benzoyl group substituted with a methyl group at the para (4) position and an ethyl group attached to the amide nitrogen.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of amine).

-

Base Addition: To the stirring solution, add an equal volume of a 10% aqueous solution of sodium hydroxide (NaOH, ~2.0 eq.). Cool the biphasic mixture in an ice bath to 0-5°C.

-

Acyl Chloride Addition: Add 4-methylbenzoyl chloride (1.1 eq.) dropwise to the vigorously stirring mixture over 15-20 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The disappearance of the 4-methylbenzoyl chloride starting material indicates completion.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove excess ethylamine), saturated aqueous NaHCO₃ (to remove residual acid chloride), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting solid by recrystallization from a hot mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of the synthesized compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, each providing a unique and complementary piece of structural information. The data presented here are based on the experimental findings reported by Evans et al. in Tetrahedron.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is highly characteristic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.67 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |

| 7.22 | Doublet (d) | 2H | Ar-H (ortho to CH₃) | Shielded relative to the other aromatic protons. |

| 6.24 | Broad Singlet (br. s) | 1H | N-H | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| 3.48 | Quartet (q) | 2H | -CH₂-CH₃ | Adjacent to the CH₃ group, resulting in a quartet splitting pattern. |

| 2.38 | Singlet (s) | 3H | Ar-CH₃ | A singlet as there are no adjacent protons to couple with. |

| 1.24 | Triplet (t) | 3H | -CH₂-CH₃ | Adjacent to the CH₂ group, resulting in a triplet splitting pattern. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 167.4 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |

| 141.6 | Ar-C -CH₃ | Aromatic quaternary carbon attached to the methyl group. |

| 131.9 | Ar-C -C=O | Aromatic quaternary carbon attached to the amide group. |

| 129.1 | Ar-C H | Aromatic methine carbons. |

| 126.8 | Ar-C H | Aromatic methine carbons. |

| 34.8 | -C H₂-CH₃ | Ethyl group methylene carbon. |

| 21.4 | Ar-C H₃ | Aromatic methyl carbon. |

| 14.9 | -CH₂-C H₃ | Ethyl group methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |

| 3254 | N-H Stretch | Secondary Amide (N-H) |

| 2974 | C-H Stretch | sp³ C-H (Alkyl) |

| 1626 | C=O Stretch (Amide I) | Carbonyl (C=O) |

| 1546 | N-H Bend (Amide II) | Secondary Amide (N-H) |

| 1509 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak in an electron ionization (EI) experiment would be at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

-

Molecular Ion (M⁺): m/z = 163

-

Key Fragmentation: A prominent fragment is expected at m/z = 119 , corresponding to the 4-methylbenzoyl cation, formed by the characteristic alpha-cleavage of the C-N bond adjacent to the carbonyl group. This is a highly stable acylium ion and serves as a diagnostic peak for this class of compounds.

Applications in Drug Discovery and Future Directions

While this compound itself is primarily a building block, its structural motifs are relevant to several areas of active research. Studies on substituted benzamides have revealed significant biological activities, suggesting that this core scaffold is ripe for exploration:

-

Agrochemicals: Structurally related benzamides have shown potent fungicidal and insecticidal properties. [2]The N-alkyl and p-tolyl moieties can be systematically modified to optimize activity against specific agricultural pests.

-

Oncology: The 4-methylbenzamide backbone is a key component in certain classes of protein kinase inhibitors, suggesting its potential as a starting point for developing new anti-cancer agents.

-

Metabolic Diseases: Benzyl benzamide derivatives have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL ("good") cholesterol levels. [1]This highlights the potential of the benzamide core to be adapted for cardiovascular drug discovery.

The straightforward synthesis and well-defined structure of this compound make it an ideal platform for generating chemical libraries for high-throughput screening. Future work should focus on derivatization at the ethylamine and methylphenyl positions to explore the structure-activity relationships (SAR) for various biological targets.

Conclusion

This compound is a well-defined molecule whose structure is readily confirmed by a standard suite of spectroscopic techniques. Its synthesis is robust and scalable, making it an accessible scaffold for medicinal chemistry and drug development programs. This guide has provided the foundational chemical knowledge, validated experimental protocols, and authoritative spectroscopic data necessary for any researcher to confidently synthesize, identify, and utilize this valuable chemical entity in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, S., Tian, X., Ma, T., Dai, L., Ren, C., Mei, J., Liu, X., & Tan, C. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available at: [Link]

-

Evans, V., Mahon, M. F., & Webster, R. L. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

n-Ethyl-4-methylbenzamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of n-Ethyl-4-methylbenzamide

Abstract

This guide provides a comprehensive technical overview of a primary and highly efficient pathway for the synthesis of this compound, a substituted aromatic amide. The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, with approximately 25% of all available drugs containing at least one amide functional group[1]. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and critical safety considerations. The core of this guide focuses on the Schotten-Baumann reaction, a robust method for acylating amines, which offers high yields and operational simplicity. By detailing the preparation of the requisite acyl chloride precursor from its corresponding carboxylic acid, this whitepaper presents a complete and validated workflow for obtaining high-purity this compound.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of this compound (IUPAC Name: this compound[2]) begins with a logical disconnection of the target molecule at its most synthetically accessible point: the amide C-N bond. This retrosynthetic approach reveals two primary starting materials: an amine component and a carboxylic acid derivative.

Two principal forward-synthesis strategies emerge from this analysis:

-

Direct Amidation: The condensation of 4-methylbenzoic acid with ethylamine. While seemingly direct, this pathway is challenging due to a competing acid-base reaction that forms a stable ammonium-carboxylate salt, hindering amide formation.[3][4] Overcoming this requires high temperatures or the use of specialized and often costly coupling reagents (e.g., carbodiimides like DCC or borate esters) to facilitate dehydration.[1][3][4][5]

-

Acyl Chloride Pathway (Schotten-Baumann Reaction): This strategy involves activating the carboxylic acid by converting it into a more reactive acyl chloride (4-methylbenzoyl chloride). This highly electrophilic intermediate readily reacts with the nucleophilic ethylamine to form the desired amide.[6][7] This method is often preferred in laboratory and process chemistry due to its rapid reaction rates at or below room temperature, high conversion rates, and the avoidance of complex coupling reagents.[7][8]

Core Synthesis: The Schotten-Baumann Reaction

The reaction of 4-methylbenzoyl chloride with ethylamine in the presence of a suitable base is a classic example of the Schotten-Baumann reaction, first reported in 1883.[6][8] This transformation is a cornerstone of organic synthesis for its high efficiency in forming amide bonds.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate.[9]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is neutralized by a base, typically a tertiary amine like triethylamine (Et₃N). This step is crucial as it removes the acidic proton, prevents the protonation of the starting ethylamine, and neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[9][10][11]

Reagent Data and Safety Considerations

Trustworthiness in experimental design requires a thorough understanding of all materials. The properties and hazards of all chemicals used in this synthesis are summarized below.

| Reagent | Formula | MW ( g/mol ) | Properties | Key Hazards |

| 4-Methylbenzoyl Chloride | C₈H₇ClO | 154.59[12] | Colorless to pale yellow liquid, BP: 225-228°C.[12] | Corrosive, lachrymator, reacts with water. |

| Ethylamine | C₂H₇N | 45.08[13] | Colorless gas or liquid (BP: 16.6°C), strong ammonia-like odor.[13][14] | Highly flammable, corrosive, severe irritant to eyes, skin, and respiratory system.[15][16][17] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19[10] | Colorless liquid, strong fishy odor, BP: 89.5°C.[10] | Flammable liquid, corrosive, toxic upon inhalation. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless, volatile liquid, BP: 39.6°C.[18] | Potential carcinogen, irritant. Used as a solvent due to its ability to dissolve a wide range of organic compounds and its relative inertness.[18][19][20] |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous solution, corrosive. | Corrosive, causes severe skin and eye damage. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | White solid. | Mild irritant. |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | White crystalline solid (anhydrous). | Hygroscopic; used as a drying agent. |

Detailed Experimental Protocol

This protocol is based on standard Schotten-Baumann conditions for amide synthesis.[7][21]

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Ice bath.

-

Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flask).

-

Rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0-5 °C with stirring.[21]

-

Reagent Addition: Dissolve 4-methylbenzoyl chloride (1.05 equivalents) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-methylbenzoyl chloride.

-

Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

1M HCl (to remove excess triethylamine and ethylamine).

-

Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

Brine (saturated NaCl solution) (to remove bulk water).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.[22][23]

Precursor Synthesis: Preparation of 4-Methylbenzoyl Chloride

While commercially available, 4-methylbenzoyl chloride can be readily synthesized from the more stable and less expensive 4-methylbenzoic acid. This is a standard transformation that enhances the self-sufficiency of the overall synthetic campaign.

Reaction Principle

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[24] Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[25][26]

Reaction: CH₃C₆H₄COOH + SOCl₂ → CH₃C₆H₄COCl + SO₂ + HCl

Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

Setup: To a round-bottom flask containing 4-methylbenzoic acid (1.0 equivalent), add an excess of thionyl chloride (e.g., 2.0 equivalents).

-

Catalyst Addition: Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation (or careful rotary evaporation if the product's boiling point is high enough). The crude 4-methylbenzoyl chloride can often be used directly in the next step or purified further by vacuum distillation.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process commencing with the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride, followed by a Schotten-Baumann amidation with ethylamine. This pathway is characterized by its use of readily available reagents, mild reaction conditions, and typically high yields. The mechanistic principles are well-understood, allowing for predictable outcomes and straightforward troubleshooting. By adhering to the detailed protocols and safety considerations outlined in this guide, researchers can confidently and efficiently produce this valuable amide compound for application in pharmaceutical discovery, materials science, and broader chemical research.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Wikipedia. (n.d.). Triethylamine.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- BYJU'S. (2019). Schotten Baumann Reaction.

- (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).

- Jack Westin. (n.d.). Synthesis of Amides.

- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.

- Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.

- National Center for Biotechnology Information. (n.d.). Ethylamine | C2H5NH2 | CID 6341 - PubChem.

- (2023). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.

- National Oceanic and Atmospheric Administration. (n.d.). ETHYLAMINE - CAMEO Chemicals.

- Elchemy. (2025). Exploring the Versatile Uses of Dichloromethane: From Chemistry to Applications.

- National Center for Biotechnology Information. (n.d.). Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem.

- ResearchGate. (n.d.). The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF.

- Wikipedia. (n.d.). Ethylamine.

- Guidechem. (n.d.). How to Synthesize 4-Methylbenzyl Chloride? - FAQ.

- ECHEMI. (n.d.). Ethylamine SDS, 75-04-7 Safety Data Sheets.

- Wikipedia. (n.d.). Dichloromethane.

- ChemicalBook. (2025). Ethylamine | 75-04-7.

- ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives.

- ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?.

- National Center for Biotechnology Information. (n.d.). N-ethyl-4-methyl-N-(4-methylphenyl)benzamide - PubChem.

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.

- YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry.

- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.

- ResearchGate. (2025). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions.

- Benchchem. (n.d.). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- High Purity Medicine Grade Exporter. (n.d.). Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices.

- ChemicalBook. (2022). Benzamide, N-ethyl-4-methyl- (9CI) | 26819-08-9.

- NIST. (n.d.). N-Ethyl-N-methyl-benzamide - the NIST WebBook.

- Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide.

- Benchchem. (n.d.). Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide.

- SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.

- (2025). N-ethyl-2-methylbenzamide - C10H13NO, density, melting point, boiling point, structural formula, synthesis.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.

- ResearchGate. (n.d.). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide.

- SciELO. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide Nuevo método para la síntesis de N,N-dietil-m-metilbenzamida.

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Amide Synthesis [fishersci.it]

- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. byjus.com [byjus.com]

- 10. Triethylamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices - High Purity Medicine Grade Exporter [kaivalchem.com]

- 13. Ethylamine - Wikipedia [en.wikipedia.org]

- 14. Ethylamine | 75-04-7 [chemicalbook.com]

- 15. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. echemi.com [echemi.com]

- 18. Dichloromethane - Wikipedia [en.wikipedia.org]

- 19. labproinc.com [labproinc.com]

- 20. Exploring the Versatile Uses of Dichloromethane | Elchemy [elchemy.com]

- 21. benchchem.com [benchchem.com]

- 22. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 23. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 24. benchchem.com [benchchem.com]

- 25. prepchem.com [prepchem.com]

- 26. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-ethyl-4-methylbenzamide

This guide provides a comprehensive technical overview of N-ethyl-4-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, potential applications, and analytical methodologies.

Introduction and Chemical Identity

This compound belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The specific substitutions on the amide nitrogen and the phenyl ring, in this case, an ethyl group and a methyl group respectively, can significantly influence the compound's physicochemical properties and its interactions with biological targets.

The IUPAC name for this compound is ** this compound**[1]. It is crucial to use the systematic IUPAC name to avoid ambiguity with isomers such as N-ethyl-2-methylbenzamide or N-ethyl-3-methylbenzamide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| CAS Number | 26819-08-9 | PubChem[1] |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem[1] |

| InChI Key | QLPRAXXGCFGXLJ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and reliable approach involves the acylation of ethylamine with a derivative of 4-methylbenzoic acid. Below are two representative, detailed protocols.

Synthesis via Acyl Chloride

This is a robust and widely used method that proceeds via a nucleophilic acyl substitution mechanism. The reaction involves two main stages: the conversion of 4-methylbenzoic acid to the more reactive 4-methylbenzoyl chloride, followed by the reaction of the acyl chloride with ethylamine.

4-Methylbenzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1 equivalent).

-

Add an anhydrous inert solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

-

In a well-ventilated fume hood, slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature. The addition may be exothermic and will evolve HCl and SO₂ gases, which should be passed through a gas trap containing an aqueous NaOH solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzoyl chloride is often used in the next step without further purification.

The prepared 4-methylbenzoyl chloride is then reacted with ethylamine to form the final product.

Experimental Protocol:

-

Dissolve the crude 4-methylbenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate flask, prepare a solution of ethylamine (approximately 2-2.5 equivalents) in the same solvent. The excess ethylamine acts as a base to neutralize the HCl byproduct.

-

Slowly add the ethylamine solution to the stirred solution of 4-methylbenzoyl chloride via the addition funnel, maintaining the temperature below 10 °C. A precipitate of ethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess ethylamine), a saturated aqueous sodium bicarbonate solution (to remove any unreacted 4-methylbenzoic acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis via Direct Amidation using Coupling Agents

Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling agents are used to activate the carboxylic acid. This method is particularly useful for sensitive substrates as it is typically performed under milder conditions.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methylbenzoic acid (1 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate anhydrous solvent (e.g., DCM, DMF).

-

Add an amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Add ethylamine (1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, the workup typically involves washing the reaction mixture with water and aqueous solutions of a weak acid and base to remove byproducts and unreacted starting materials.

-

The organic layer is then dried, concentrated, and the product is purified as described in the acyl chloride method.

Applications in Research and Drug Discovery

While this compound itself is not a widely studied compound, the broader class of benzamides and specifically 4-methylbenzamide derivatives have shown significant potential in various therapeutic areas. This suggests that this compound could serve as a valuable lead compound or intermediate in drug discovery programs.

-

Anticancer Activity: Several studies have explored 4-methylbenzamide derivatives as potential anticancer agents. For instance, derivatives of 4-methylbenzamide containing 2,6-substituted purines have demonstrated high activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. These compounds are often designed as potential protein kinase inhibitors.

-

Kinase Inhibition: The benzamide scaffold is a common feature in many kinase inhibitors. A computational study focused on designing N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as potent inhibitors of Rho-associated kinase 1 (ROCK1), a target for cardiovascular diseases. This highlights the potential of the N-ethylbenzamide moiety to be incorporated into kinase inhibitor designs.

-

CNS Activity and Other Biological Roles: Benzamide derivatives are known to exhibit a range of activities in the central nervous system, including antipsychotic and antiemetic effects, often through interactions with dopamine and serotonin receptors. Furthermore, the well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a benzamide, indicating the potential for this chemical class to modulate insect behavior.

Given these precedents, a logical workflow for investigating the biological potential of this compound would involve a tiered screening approach.

Analytical Methodologies

Proper analytical methods are essential for confirming the identity, purity, and quantity of this compound.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The PubChem database lists a Kovats retention index for this compound, which can be useful for identification. Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern, with expected fragments corresponding to the loss of the ethyl group and cleavage of the amide bond.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for the analysis of this compound in various matrices, including reaction mixtures and biological samples. Reversed-phase HPLC with a C18 column is a common starting point. A mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid for better peak shape and ionization in MS, would be appropriate.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons on the benzene ring (a singlet), and the amide proton (a broad signal). The chemical shifts and coupling constants will be diagnostic for the structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): As mentioned, mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a compound with a structural motif that is prevalent in many biologically active molecules. While it has not been extensively studied, its synthesis is straightforward using standard organic chemistry techniques. Its potential as a lead compound in drug discovery, particularly in the areas of oncology and kinase inhibition, warrants further investigation. The analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound for further studies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences. [Link]

-

PeerJ. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. [Link]

-

Chemguide. Reaction between acyl chlorides and amines - addition/elimination. [Link]

-

PubMed. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. [Link]

Sources

n-Ethyl-4-methylbenzamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

n-Ethyl-4-methylbenzamide is a substituted aromatic amide that holds interest within the realms of chemical synthesis and drug discovery. Its structural motif, featuring a benzamide core with ethyl and methyl substitutions, provides a versatile scaffold for the development of novel compounds with potential biological activities. This guide, intended for a scientific audience, offers a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and essential safety information. The content herein is curated to support research and development efforts by providing a foundational understanding of this compound.

Molecular and Physicochemical Profile

Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 26819-08-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| InChI | InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | PubChem[1] |

| SMILES | CCNC(=O)C1=CC=C(C=C1)C | PubChem[1] |

Physicochemical Properties

The following table summarizes key computed and available experimental physicochemical properties. It is important to note that properties such as melting and boiling points are often influenced by experimental conditions and purity.

| Property | Value | Notes | Source |

| XLogP3 | 1.8 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | PubChem[1] |

| Rotatable Bond Count | 2 | Computed | PubChem[1] |

| Solubility | Soluble in organic solvents such as alcohol, ether, and benzene.[2] Limited solubility in water is expected due to the hydrophobic alkyl and aryl groups. | Inferred from general properties of similar amides. |

Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in available literature. Researchers should determine these values experimentally for their specific samples.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-methylbenzoyl chloride with ethylamine. This reaction, a variation of the Schotten-Baumann reaction, is a robust and high-yielding method for amide bond formation.[3][4]

Reaction Scheme

Sources

An In-depth Technical Guide to the Solubility of N-Ethyl-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in both chemical and biological systems. This is particularly true in the field of drug development, where poor solubility can impede formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility of N-ethyl-4-methylbenzamide, a compound of interest in various research and development sectors. We will delve into its solubility in different solvents, present a validated experimental protocol for solubility determination, and discuss the underlying chemical principles that govern its solubility. This document is intended to serve as a valuable resource for scientists and researchers, offering both practical guidance and a deeper understanding of this important compound.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic amide with a molecular structure that lends itself to a variety of chemical interactions. Amides are a fundamental class of organic compounds characterized by a carbonyl group linked to a nitrogen atom.[3] The presence of both hydrogen bond donors and acceptors in primary and secondary amides, like this compound, significantly influences their physical properties, including boiling points and solubility.[3][4]

In the context of drug discovery and development, understanding the solubility of a lead compound is paramount.[1][2] Low solubility can lead to a host of challenges, including:

-

Unreliable in vitro assay results: Poorly soluble compounds may precipitate in assay media, leading to inaccurate measurements of biological activity.[1]

-

Poor bioavailability: For a drug to be effective, it must first be absorbed into the systemic circulation. Low aqueous solubility is a major contributor to poor oral bioavailability.

-

Difficulties in formulation: Creating stable and effective dosage forms for poorly soluble drugs is a significant challenge for pharmaceutical scientists.

Therefore, a thorough characterization of the solubility of this compound is essential for its successful application in any research or development endeavor.

Physicochemical Properties of this compound

A foundational understanding of a compound's basic physicochemical properties is crucial before delving into its solubility characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C10H13NO | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| CAS Number | 26819-08-9 | [5] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

XLogP3 is a computed value for the octanol-water partition coefficient, which is an indicator of a compound's lipophilicity.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature, we can infer its likely solubility behavior based on its structure and the general principles of amide solubility.

General Solubility Characteristics of Amides:

-

Polar Solvents: Amides are generally soluble in polar solvents due to their ability to form hydrogen bonds.[3] This includes solvents like water and alcohols. However, the presence of the non-polar benzene ring and the ethyl and methyl groups in this compound will likely limit its aqueous solubility compared to smaller, more polar amides.[4]

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for amides.

-

Non-polar Solvents: The aromatic ring and alkyl substituents suggest that this compound will exhibit some solubility in non-polar organic solvents.[6][7] The principle of "like dissolves like" suggests that it would be more soluble in aromatic solvents like toluene than in aliphatic solvents like hexane.[7]

Expected Solubility Trend:

Based on these principles, the expected trend for the solubility of this compound in common laboratory solvents is as follows:

DMSO > DMF > Alcohols (e.g., Ethanol, Methanol) > Water > Aromatic Solvents (e.g., Toluene) > Aliphatic Solvents (e.g., Hexane)

It is crucial to experimentally determine the precise solubility in the specific solvents relevant to your application.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For accurate and reliable solubility data, the shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the saturated solution.

Principle of the Shake-Flask Method

The core principle is to achieve a state of equilibrium where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the solution. This ensures that the measured concentration represents the true thermodynamic solubility of the compound in that specific solvent at a given temperature.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.[1]

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible at the end of the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A 24-hour incubation is a common starting point, but the optimal time may need to be determined experimentally.[1]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Analyze the calibration standards and the filtered samples using a validated analytical method, such as HPLC-UV.[10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of this compound in the filtered samples by interpolating their analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several factors. Understanding these can allow for the manipulation of solubility to suit specific experimental or formulation needs.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For endothermic dissolution processes, increasing the temperature provides the energy needed to break the crystal lattice forces and solvate the molecules. A modified shake-flask method can even utilize heating to accelerate dissolution, though careful re-equilibration at the target temperature is necessary.[11]

-

pH (for aqueous solutions): The amide functional group is generally considered neutral. However, the nitrogen atom has a lone pair of electrons and can be protonated under strongly acidic conditions, forming a more soluble cationic species. Conversely, in highly basic solutions, the N-H proton can be abstracted, forming an anionic species, which may also affect solubility.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. The "like dissolves like" principle is a good starting point for predicting solubility.[7] The interplay between the polar amide group and the non-polar aromatic and alkyl portions of this compound will dictate its solubility in a given solvent.

-

Crystal Polymorphism: The solid-state form of this compound can significantly impact its solubility. Different crystalline forms (polymorphs) or an amorphous form will have different lattice energies, leading to different solubilities. The most stable polymorph will have the lowest solubility.

Conceptual Diagram of Influencing Factors

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, tailored for researchers and drug development professionals. We have explored its physicochemical properties, discussed its expected solubility profile, and provided a detailed, validated protocol for its experimental determination. A thorough understanding and accurate measurement of solubility are indispensable for the successful application of this compound in research and development. The methodologies and principles outlined herein provide a solid foundation for obtaining reliable solubility data, thereby facilitating more robust and reproducible scientific outcomes.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open, 4(1), 6. [Link]

-

Alves, M., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 4(3), 177-200. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

-

Solubilityofthings.com. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

SIELC Technologies. (2018). N-Ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Principles of Drug Action 1. (2005). Amides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527045, N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. quora.com [quora.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]